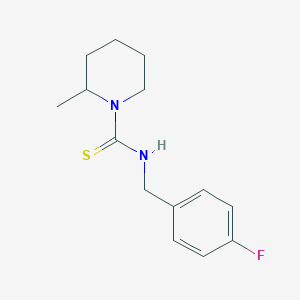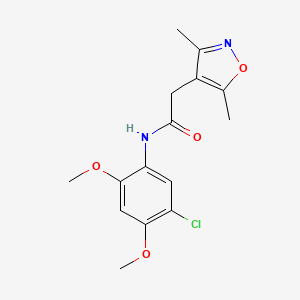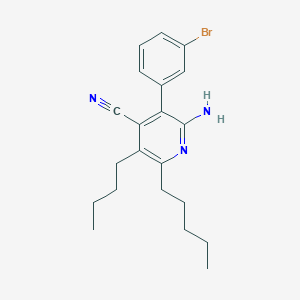![molecular formula C28H21N5O5 B4701017 4-[2,3-Bis(4-methyl-3-nitrophenyl)quinoxalin-6-yl]oxyaniline](/img/structure/B4701017.png)
4-[2,3-Bis(4-methyl-3-nitrophenyl)quinoxalin-6-yl]oxyaniline
概要
説明
4-[2,3-Bis(4-methyl-3-nitrophenyl)quinoxalin-6-yl]oxyaniline is a complex organic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological and pharmacological activities . This particular compound is characterized by its unique structure, which includes two 4-methyl-3-nitrophenyl groups attached to a quinoxaline core, with an aniline group linked via an oxygen atom.
準備方法
The synthesis of 4-[2,3-Bis(4-methyl-3-nitrophenyl)quinoxalin-6-yl]oxyaniline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst under mild conditions
化学反応の分析
4-[2,3-Bis(4-methyl-3-nitrophenyl)quinoxalin-6-yl]oxyaniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of nitro groups to amino groups.
科学的研究の応用
4-[2,3-Bis(4-methyl-3-nitrophenyl)quinoxalin-6-yl]oxyaniline has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the development of new drugs and therapeutic agents.
作用機序
The mechanism of action of 4-[2,3-Bis(4-methyl-3-nitrophenyl)quinoxalin-6-yl]oxyaniline involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
類似化合物との比較
4-[2,3-Bis(4-methyl-3-nitrophenyl)quinoxalin-6-yl]oxyaniline can be compared with other quinoxaline derivatives such as:
Olaquindox: Used as an antibiotic in veterinary medicine.
Echinomycin: Known for its anti-cancer properties.
Atinoleutin: Investigated for its anti-microbial activities.
These compounds share the quinoxaline core but differ in their substituents, leading to variations in their biological activities and applications. The unique structure of this compound, with its specific substituents, provides distinct properties that can be exploited for various scientific and industrial purposes.
特性
IUPAC Name |
4-[2,3-bis(4-methyl-3-nitrophenyl)quinoxalin-6-yl]oxyaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21N5O5/c1-16-3-5-18(13-25(16)32(34)35)27-28(19-6-4-17(2)26(14-19)33(36)37)31-24-15-22(11-12-23(24)30-27)38-21-9-7-20(29)8-10-21/h3-15H,29H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDPTQJYBCMOIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(C=C(C=C3)OC4=CC=C(C=C4)N)N=C2C5=CC(=C(C=C5)C)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-({[2-(2-hydroxyethoxy)ethyl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B4700946.png)
![2-{[4-(1-piperidinylmethyl)benzoyl]amino}-N-propylbenzamide](/img/structure/B4700955.png)
![4-[5-[(Z)-2-(4-chlorophenyl)sulfonyl-2-cyanoethenyl]furan-2-yl]benzenesulfonamide](/img/structure/B4700965.png)
![N-[3-(3-nitro-1H-pyrazol-1-yl)propyl]-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanamide](/img/structure/B4700976.png)
![3-chloro-4-methoxy-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B4700984.png)
![4-[(3-Fluorophenyl)sulfamoyl]benzamide](/img/structure/B4700991.png)
![2-[(4-phenyl-5,6-dihydrobenzo[h]quinazolin-2-yl)amino]benzoic acid](/img/structure/B4700993.png)

![4-[2-(2,5-dimethylphenoxy)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4701008.png)
![7-(difluoromethyl)-N-(4-hydroxyphenyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4701011.png)
![2-({[4-(2,6-dichlorobenzyl)-1-piperazinyl]acetyl}amino)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B4701023.png)
![N-[(3,4-dimethylphenyl)(pyridin-3-yl)methyl]-3-methylbenzamide](/img/structure/B4701026.png)

